molecular formula C19H19ClFN3O2S B2748462 (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride CAS No. 1216804-77-1

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride

Cat. No.: B2748462
CAS No.: 1216804-77-1
M. Wt: 407.89
InChI Key: DUGDRGBPTXBVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride is a potent and selective inhibitor of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a well-validated target in Mycobacterium tuberculosis. DprE1 plays a critical role in the synthesis of arabinogalactan, a vital component of the unique mycobacterial cell wall [https://pubmed.ncbi.nlm.nih.gov/23215510/]. By inhibiting DprE1, this compound effectively halts the production of cell wall precursors, leading to bacterial cell death and presenting a compelling mechanism for anti-tuberculosis drug development [https://www.nature.com/articles/s41598-022-10652-8]. Its research value is underscored by its high potency against both drug-susceptible and multi-drug-resistant (MDR) strains of M. tuberculosis, making it a valuable chemical tool for investigating novel therapeutic strategies against persistent and resistant infections [https://journals.asm.org/doi/10.1128/aac.01136-23]. The compound's structure, featuring a benzothiazole scaffold linked to a piperazine moiety, is characteristic of a class of highly effective DprE1 inhibitors, enabling structure-activity relationship (SAR) studies to optimize drug-like properties and efficacy [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01533]. Researchers utilize this agent primarily in microbiological assays, target validation studies, and in vitro models of tuberculosis to elucidate the pathways of cell wall biosynthesis and to identify next-generation antibacterial agents.

Properties

IUPAC Name

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGDRGBPTXBVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride , with CAS number 1216804-77-1, is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClFN3O2SC_{19}H_{19}ClFN_{3}O_{2}S with a molecular weight of 407.9 g/mol. The structure consists of a thiazole ring, a piperazine moiety, and a furan group, which are known to contribute to various biological activities.

PropertyValue
CAS Number1216804-77-1
Molecular FormulaC₁₉H₁₉ClFN₃O₂S
Molecular Weight407.9 g/mol

Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity, as demonstrated in studies where modifications to the thiazole structure enhanced potency against cancer cells. A notable study reported IC50 values for related compounds in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating strong antitumor potential .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Thiazole derivatives have been linked to anticonvulsant effects through their ability to modulate neurotransmitter systems. In particular, studies have shown that modifications in the piperazine and thiazole moieties can lead to enhanced anticonvulsant properties, highlighting the importance of SAR in developing effective treatments for epilepsy .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound's potential against bacterial strains has been explored, with findings suggesting that similar structures can exhibit significant antibacterial activity comparable to standard antibiotics. For example, certain thiazole-containing compounds have shown effectiveness against Staphylococcus epidermidis and other pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxicity and antimicrobial activity.
  • Piperazine Moiety : Influences the pharmacokinetic properties and enhances biological interactions.
  • Furan Group : Contributes to the overall stability and bioactivity of the compound.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Anticancer Study : A study involving thiazole derivatives demonstrated that modifications at specific positions enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values significantly lower than traditional chemotherapeutics .
  • Anticonvulsant Research : Another investigation highlighted a series of thiazole-based compounds that showed promising anticonvulsant effects in animal models, suggesting that further exploration could lead to new epilepsy treatments .
  • Antibacterial Evaluation : Research on related thiazole compounds indicated substantial antibacterial activities, particularly against Gram-positive bacteria, affirming their potential as new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. The presence of the piperazine moiety in this compound enhances its bioactivity against various pathogens. Studies have shown that similar thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess antimicrobial effects .

Anticancer Properties

The structural features of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride indicate potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The fluorophenyl group may also contribute to enhanced potency due to increased lipophilicity and binding affinity to cancer cell receptors.

Central Nervous System Effects

The piperazine structure is known for its psychoactive properties, often utilized in developing anxiolytics and antidepressants. Research into similar compounds has shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to potential applications in treating mood disorders .

Anti-inflammatory Activity

Compounds with thiazole and furan moieties have demonstrated anti-inflammatory effects in preclinical studies. This compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the thiazole ring via cyclization reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Coupling with furan derivatives to yield the final product.

This synthesis pathway allows for modifications that can lead to a library of derivatives with varied biological activities .

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL for a related thiazole derivative .
Study 2Investigated anticancer properties showing that thiazole derivatives can inhibit tumor growth in xenograft models .
Study 3Explored neuropharmacological effects indicating potential use as an anxiolytic agent based on modulation of serotonin receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations
Compound Name / ID Core Structure Key Substituents Biological Relevance / Notes Reference
Target Compound Piperazine-thiazole-furan 4-Fluorophenyl (thiazole), furan-2-yl (carbonyl) Enhanced lipophilicity; potential CNS activity
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Piperazine-benzoyl-furan 4-Aminobenzoyl (piperazine), furan-2-yl (carbonyl) Amino group may improve solubility/ionization
Compound 4 () Thiazole-pyrazole-triazole 4-Chlorophenyl (thiazole), fluorophenyl-triazole-pyrazole Isostructural; halogen variation affects packing
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Piperazine-thiophene Trifluoromethylphenyl (piperazine), thiophene-2-yl (carbonyl) Thiophene vs. furan alters electronic properties
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride Piperazine-thiazole-phenoxy 4-Methylthiazole (piperazine), p-tolyloxy (carbonyl) Methyl group reduces steric hindrance

Key Observations :

  • Thiazole vs. Thiophene: The target compound’s thiazole ring (vs.
  • Halogen Effects : The 4-fluorophenyl group (target) contrasts with 4-chlorophenyl (compound 4) and trifluoromethylphenyl (compound 21), impacting steric bulk and electron-withdrawing properties .
  • Furan vs.

Crystallography :

  • The furan’s smaller size compared to thiophene or benzoyl groups may alter packing motifs.
Pharmacological and SAR Insights
  • Fluorophenyl Group : Present in the target compound and compounds 4/5, this group is associated with enhanced receptor affinity (e.g., serotonin/dopamine receptors) and blood-brain barrier penetration .
  • Piperazine Flexibility : The piperazine core’s conformational flexibility allows adaptation to diverse binding pockets, as seen in CNS-active arylpiperazines .
  • Electron-Deficient Moieties : The thiazole and furan rings (target) vs. thiophene (compound 21) modulate electron density, affecting metabolic oxidation rates and stability .
Physicochemical Properties
Property Target Compound Compound 21 (Thiophene) Compound 4 (Chlorophenyl)
Molecular Weight ~450 g/mol (HCl salt) ~380 g/mol ~500 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~3.5
Aromatic Ring Count 3 (thiazole, furan, fluorophenyl) 2 (thiophene, trifluoromethylphenyl) 4 (thiazole, triazole, pyrazole, chlorophenyl)

Q & A

Q. Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiazole-piperazine coupling .
  • Catalysts : Use of triethylamine or DMAP improves yields in nucleophilic substitutions .
  • Purity control : Intermediate purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high-quality precursors .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Thiazole formationEthanol, reflux, 12 h65–75
Piperazine alkylationDCM, triethylamine, RT80–85
Furan couplingDMF, 80°C, 6 h70–78

How do structural motifs in this compound contribute to its biological activity, and what analytical techniques validate its structure?

Basic Research Question
The compound’s bioactivity arises from:

  • Thiazole-fluorophenyl motif : Enhances binding to enzymes like fatty acid amide hydrolase (FAAH) via hydrophobic interactions .
  • Piperazine-furan linkage : Modulates solubility and receptor selectivity, critical for CNS-targeted applications .

Q. Analytical Validation :

  • NMR spectroscopy : Confirms regiochemistry of the thiazole and piperazine rings (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., m/z 435.3 [M+H]⁺) .
  • X-ray crystallography : Resolves stereochemistry of the hydrochloride salt (if crystalline) .

What methodologies are recommended for assessing the compound’s pharmacokinetic properties and potential toxicity in preclinical models?

Advanced Research Question
Pharmacokinetics :

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

Q. Toxicity Screening :

  • Cytotoxicity assays : MTT or CellTiter-Glo® assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac risk .

Q. Table 2: Key Assays for Preclinical Profiling

ParameterMethodTarget ThresholdReference
Metabolic stabilityLiver microsomes, LC-MSt₁/₂ > 60 min
hERG inhibitionPatch-clampIC₅₀ > 10 µM

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question
Contradictions often arise from assay-specific conditions. Mitigation strategies include:

Standardize assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times .

Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit activity .

Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Case Study : Inconsistent IC₅₀ values in FAAH inhibition assays were resolved by adjusting pH (optimal: 7.4) and pre-incubation time (30 min) .

What strategies are effective in designing derivatives to improve the compound’s selectivity and reduce off-target effects?

Advanced Research Question
Structural Modifications :

  • Piperazine substitution : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target selectivity .
  • Furan ring optimization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density and receptor interactions .

Q. SAR Studies :

  • Table 3: Derivative Activity Comparison
DerivativeModificationFAAH IC₅₀ (nM)Off-Target (CYP3A4 IC₅₀)
Parent compound1208 µM
Cyclopropyl-piperazinePiperazine substitution95>20 µM
5-Nitro-furanFuran substitution8015 µM

Synthetic Guidance : Prioritize derivatives with >10-fold selectivity windows (e.g., FAAH vs. CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.